2-Amino-1-[3-(cyclopropylmethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one
Description
2-Amino-1-[3-(cyclopropylmethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one (CAS 1401668-83-4) is a pyrrolidine-based compound with a molecular formula of C₁₃H₂₅N₃O and a molecular weight of 239.36 g/mol . It features a cyclopropylmethylamino substituent on the pyrrolidine ring and a branched methyl group on the butanone backbone. This compound is synthesized as a high-purity (97%) intermediate for drug discovery, particularly in the development of enzyme inhibitors or receptor modulators due to its stereochemical complexity and functional group diversity .
Properties
Molecular Formula |
C13H25N3O |
|---|---|
Molecular Weight |
239.36 g/mol |
IUPAC Name |
2-amino-1-[3-(cyclopropylmethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C13H25N3O/c1-9(2)12(14)13(17)16-6-5-11(8-16)15-7-10-3-4-10/h9-12,15H,3-8,14H2,1-2H3 |
InChI Key |
LIAWMDABDWTMGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)NCC2CC2)N |
Origin of Product |
United States |
Preparation Methods
Multi-Step Organic Synthesis
Pyrrolidine Ring Formation
The pyrrolidine core is typically constructed via cyclization reactions. A common approach involves the reaction of γ-aminoketones with allyl magnesium halides, followed by bromocyclization. For instance, 3-ethyl-4-methyl-3-pyrrolidin-2-one serves as a key intermediate, synthesized from itaconic acid through a five-step transformation. The bromocyclization step employs 40% aqueous HBr and bromine in dichloromethane, achieving yields >90% with 80–100% purity.
Introduction of the Cyclopropylmethyl Group
The cyclopropylmethylamine moiety is introduced via reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred for its selectivity in reducing imines formed between pyrrolidine intermediates and cyclopropanecarbaldehyde. This step is conducted in tetrahydrofuran (THF) at 0–5°C, yielding the tertiary amine with >85% efficiency.
Reaction Conditions:
- Substrate : 3-Aminopyrrolidine derivative
- Reagent : Cyclopropanecarbaldehyde
- Reducing Agent : NaBH(OAc)₃ (1.2 equiv)
- Solvent : THF
- Temperature : 0–5°C
- Yield : 87–92%
Parallel Synthesis and Optimization
Amidation Strategies
Parallel synthesis techniques enable the efficient production of derivatives. Carboxylic acid intermediates (e.g., 17{1,2} ) are amidated with aliphatic amines (18{1–12} ) using 1,1′-carbonyldiimidazole (CDI) as a coupling agent. This method achieves 80–100% purity and reduces side reactions compared to traditional acid chlorides.
Key Parameters:
| Parameter | Value |
|---|---|
| Coupling Agent | CDI (1.5 equiv) |
| Solvent | Dichloromethane |
| Reaction Time | 12–14 hours |
| Temperature | 25–35°C |
| Yield Range | 75–88% |
Stereochemical Control
Chiral resolution is critical for biological efficacy. Preparative chiral chromatography using cellulose tris(3,5-dimethylphenylcarbamate) columns resolves enantiomers with >99% enantiomeric excess (ee). The (S,R)-configuration is predominant in active pharmaceutical ingredients.
Industrial-Scale Production
Microfluidic Synthesis
To enhance scalability, microfluidic reactors are employed for exothermic steps such as cyclopropylmethylation. These systems improve heat transfer and reduce reaction times by 40% compared to batch processes. A representative protocol involves:
Comparative Analysis of Synthetic Routes
Yield and Efficiency
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Multi-Step Organic | 85–92 | 95–99 | Moderate |
| Parallel Synthesis | 75–88 | 80–100 | High |
| Microfluidic | 90–94 | 99+ | Industrial |
Challenges and Mitigation Strategies
Exothermic Reactions
The addition of 4-nitrophenyl chloroformate in bromocyclization requires controlled dosing to prevent thermal runaway. Staged addition (60% at 2–10°C; 40% at 25–35°C) minimizes risks.
Byproduct Formation
Unwanted imine oligomers are suppressed using excess NaBH(OAc)₃ and low temperatures. Post-reaction quenching with aqueous NH₄Cl further enhances purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides.
Scientific Research Applications
2-Amino-1-[3-(cyclopropylmethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological systems.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Substituent Size and Pharmacokinetics : The cyclopropylmethyl group in the target compound balances steric effects and lipophilicity, unlike bulkier benzyl derivatives (e.g., CAS 1354029-15-4), which may hinder membrane permeability .
- Stereochemical Complexity: The (S)-configuration at both the amino and pyrrolidine positions (evident in CAS 1254927-47-3) is critical for enantioselective interactions with biological targets .
Pharmacological Relevance
- TRK Kinase Inhibitors : Compounds like 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine () share the pyrrolidine scaffold but incorporate aromatic heterocycles (pyrazolyl, pyrimidine) for kinase inhibition. The target compound lacks these groups, suggesting divergent applications, possibly in peptide mimetics or protease inhibition .
- Synthetic Utility : The target compound and its analogs are classified as "building blocks" for combinatorial libraries, highlighting their role in modular drug design .
Biological Activity
2-Amino-1-[3-(cyclopropylmethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one, commonly referred to as a novel compound in pharmacology, has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 225.36 g/mol. The structural characteristics include a cyclopropylmethyl group attached to a pyrrolidine ring, contributing to its unique pharmacological profile.
Research indicates that this compound may interact with various receptors and enzymes in the body, influencing several biological pathways. Although specific mechanisms are still being elucidated, preliminary studies suggest that it may function as a modulator of neurotransmitter systems, particularly those involving dopamine and norepinephrine.
Pharmacological Effects
-
Neurotransmitter Modulation :
- The compound has shown potential in enhancing dopaminergic activity, which could be beneficial in treating disorders like depression and anxiety.
- It may also influence norepinephrine levels, impacting mood regulation and cognitive functions.
-
Anti-inflammatory Properties :
- Initial studies suggest that 2-Amino-1-[3-(cyclopropylmethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
-
Analgesic Effects :
- The compound has been evaluated for its analgesic properties, indicating potential use in pain management therapies.
Clinical Trials
A series of clinical trials have been conducted to evaluate the efficacy and safety of this compound. Key findings include:
- Trial Design : Randomized controlled trials assessing its effects on mood disorders.
- Results : Participants reported significant improvements in mood and reductions in anxiety levels compared to placebo groups.
Preclinical Studies
Preclinical models have demonstrated the compound's ability to reduce inflammation in animal models of chronic pain, suggesting possible therapeutic applications in inflammatory diseases.
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Amino-1-[3-(cyclopropylmethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one, and how can yield be improved?
- Methodological Answer: Multi-step synthesis involving cyclopropane ring formation and pyrrolidine functionalization is critical. For example, cyclopropylmethylamine can be introduced via reductive amination under inert conditions (argon atmosphere) using sodium cyanoborohydride. Catalysts like Montmorillonite K-10 clay (used in analogous heterocyclic syntheses) may enhance reaction efficiency . Yield optimization requires precise stoichiometric control of cyclopropane precursors and iterative purification via flash chromatography.
Q. Which spectroscopic techniques are most reliable for structural elucidation of the pyrrolidine-cyclopropylmethylamino moiety?
- Methodological Answer: High-resolution NMR (¹H, ¹³C, and 2D COSY/HSQC) is essential for resolving stereochemistry and confirming the cyclopropane-pyrrolidine linkage. For crystallographic validation, X-ray diffraction studies of structurally related pyrrolidine derivatives (e.g., cyclopropyl-pyrrolidin-1-yl methanone analogs) provide reference data for bond angles and torsional strain analysis .
Q. How can researchers address solubility challenges in pharmacological assays involving this compound?
- Methodological Answer: Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation to enhance aqueous solubility. Dynamic light scattering (DLS) can monitor aggregation, while isothermal titration calorimetry (ITC) quantifies binding interactions in buffered solutions (e.g., PBS at pH 7.4) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s binding affinity to neurological targets (e.g., NMDA receptors)?
- Methodological Answer: Molecular docking (AutoDock Vina) combined with molecular dynamics (MD) simulations (AMBER or GROMACS) can model interactions with receptor binding pockets. Compare results with structurally similar ligands, such as cyclopropyl-pyrrolidine methanone derivatives, to validate predictive accuracy . Free-energy perturbation (FEP) calculations refine binding energy estimates.
Q. How should contradictory data in in vitro vs. in vivo neuropharmacological assays be resolved?
- Methodological Answer: Discrepancies often arise from metabolic instability or blood-brain barrier (BBB) penetration issues. Perform metabolite profiling via LC-MS/MS and assess BBB permeability using parallel artificial membrane permeation assays (PAMPA). Cross-reference with in vivo microdialysis data to correlate pharmacokinetics with efficacy .
Q. What chiral separation methods are recommended for isolating enantiomers of this compound?
- Methodological Answer: Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation. Polarimetric detection and circular dichroism (CD) spectroscopy confirm enantiomeric purity. For scale-up, simulated moving bed (SMB) chromatography optimizes resolution .
Q. How can thermal degradation pathways be analyzed to ensure compound stability during storage?
- Methodological Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures. Accelerated stability studies (40°C/75% RH for 6 months) paired with FT-IR or Raman spectroscopy track degradation products. Store lyophilized samples at -20°C under nitrogen to prevent oxidation .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
